Cas no 626-34-6 (ethyl 3-aminobut-2-enoate)

Ethyl 3-aminobut-2-enoate is a versatile β-enamino ester with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both an amino and ester functional group, enables its use as a building block for heterocyclic compounds, including pyridines and pyrroles. The compound exhibits good reactivity in Michael additions, cyclocondensations, and other nucleophilic reactions. Its liquid form at room temperature and moderate stability under inert conditions facilitate handling in laboratory settings. Ethyl 3-aminobut-2-enoate is particularly valued for its role in synthesizing bioactive molecules and fine chemicals, offering a balance of reactivity and selectivity for complex transformations. Proper storage under nitrogen is recommended to prevent degradation.
ethyl 3-aminobut-2-enoate structure
ethyl 3-aminobut-2-enoate structure
Product Name:ethyl 3-aminobut-2-enoate
CAS No:626-34-6
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD02730138
CID:82812
PubChem ID:24894385
Update Time:2025-06-08

ethyl 3-aminobut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • (Z)-Ethyl 3-aminobut-2-enoate
    • 3-aminocrotonic acid ethyl ester
    • Ethyl 3-aminocrotonate
    • trans-3-amino-but-2-enoic acid ethyl ester
    • ethyl 3-aminobut-2-enoate
    • 3-Amino-2-butenoic Acid Ethyl Ester
    • ethyl (2Z)-3-aminobut-2-enoate
    • 2-Butenoic acid, 3-amino-, ethyl ester, (2Z)-
    • ETHYL3-AMINOCROTONATE
    • .beta.-Aminocrotonic acid ethyl ester
    • 2-Butenoic acid, 3-amino-, ethyl ester
    • ethyl-3-aminocrotonate
    • Ethyl .beta.-aminocrotonate
    • PubChem12589
    • Ethyl
    • A-aminobutenate
    • ethyl-3-amino crot
    • Ethyl (Z)-3-aminocrotonate
    • MFCD00008073
    • EN300-18371
    • InChI=1/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H
    • BCP12251
    • Ethyl (Z)-3-amino-2-butenoate
    • AB1419
    • Ethyl 3-aminobut-2-enoate, (Z)-
    • MFCD02730138
    • SCHEMBL124630
    • ethyl-3-amino crotonate
    • ethyl(Z)-3-aminobut-2-enoate
    • (Z)-3-amino-but-2-enoic acid ethyl ester
    • CS-0031464
    • ethyl (Z)-3-aminobut-2-enoate
    • 2-BUTENOIC ACID,3-AMINO,ETHYL ESTER,(TRANS)
    • NSC-1086
    • Ethyl 3-aminocrotonate, 98%
    • NSC1086
    • beta-Aminocrotonic acid ethyl ester
    • 7318-00-5
    • Ethyl 3-amino-2-butenoate
    • Ethyl cis-beta-aminocrotonate
    • NS00044094
    • (Z)-3-Aminocrotonic acid ethyl ester
    • AKOS005068265
    • A833899
    • YPMPTULBFPFSEQ-PLNGDYQASA-N
    • 626-34-6
    • J-511532
    • Ethyl (2Z)-3-amino-2-butenoate
    • 95BU74MZ8N
    • Ethyl beta-aminocrotonate
    • A11031
    • STK397892
    • DB-029744
    • MDL: MFCD02730138
    • Inchi: 1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4-
    • InChI Key: YPMPTULBFPFSEQ-PLNGDYQASA-N
    • SMILES: O(C(/C=C(/C)\N)=O)CC
    • BRN: 471284

Computed Properties

  • Exact Mass: 129.07900
  • Monoisotopic Mass: 129.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 52.3

Experimental Properties

  • Color/Form: Liquid
  • Density: 1.022 g/mL at 25 °C(lit.)
  • Melting Point: 33-35 °C (lit.)
  • Boiling Point: 210-215 °C(lit.)
  • Flash Point: Fahrenheit: 206.6 ° f
    Celsius: 97 ° c
  • Refractive Index: 1.4990
  • Solubility: Slightly soluble (26 g/l) (25 º C),
  • Water Partition Coefficient: Soluble in water (26 g/L) (25°C).
  • PSA: 52.32000
  • LogP: 1.11230
  • Solubility: Not determined
  • Sensitiveness: Air & Moisture Sensitive & Hygroscopic

ethyl 3-aminobut-2-enoate Security Information

ethyl 3-aminobut-2-enoate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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Additional information on ethyl 3-aminobut-2-enoate

Comprehensive Guide to Ethyl 3-Aminobut-2-enoate (CAS No. 626-34-6): Properties, Applications, and Industry Insights

Ethyl 3-aminobut-2-enoate (CAS No. 626-34-6), also known as ethyl 3-amino-2-butenoate, is a versatile organic compound widely utilized in pharmaceutical synthesis, agrochemical production, and specialty chemical research. This β-enamino ester derivative has garnered significant attention due to its unique molecular structure, which features both an amine and ester functional group, enabling diverse reactivity patterns. Researchers and industry professionals frequently search for terms like "ethyl 3-aminobut-2-enoate synthesis," "626-34-6 applications," and "enamino ester reactivity" to explore its potential.

The compound's molecular formula (C6H11NO2) and molecular weight (129.16 g/mol) make it a valuable building block in heterocyclic chemistry. Recent trends in sustainable chemistry have amplified interest in ethyl 3-aminobut-2-enoate as a precursor for green synthesis methods. Common search queries such as "biodegradable derivatives of 626-34-6" and "catalytic applications of ethyl 3-amino-2-butenoate" reflect this growing focus. Its liquid state at room temperature (typical boiling point: 230-232°C) and moderate solubility in polar solvents enhance its practicality in laboratory and industrial settings.

In pharmaceutical contexts, CAS 626-34-6 serves as a key intermediate for constructing pyridine, pyrimidine, and pyrrole scaffolds—core structures in many FDA-approved drugs. The surge in "drug discovery using enamino esters" searches correlates with its role in developing kinase inhibitors and antimicrobial agents. Notably, its Knoevenagel condensation reactivity enables the formation of carbon-carbon bonds under mild conditions, a feature highlighted in recent "metal-free organic synthesis" research publications.

Material science applications of ethyl 3-aminobut-2-enoate include its use in polymer modification and coordination chemistry. The compound's ability to act as a bidentate ligand (chelating via N and O atoms) makes it valuable for creating transition metal complexes, addressing search trends like "626-34-6 in smart materials." Analytical data (e.g., 1H NMR: δ 1.28 (t, 3H), 2.18 (s, 3H), 4.18 (q, 2H), 5.72 (s, 1H), 8.32 (br s, 2H)) consistently appears in methodology papers, underscoring its reproducibility.

Quality control specifications for ethyl 3-amino-2-butenoate typically require ≥98% purity (HPLC), with strict limits on residual solvents—a detail frequently queried as "626-34-6 purity standards." Storage recommendations (2-8°C under inert atmosphere) and handling precautions align with industry best practices for amino esters. The compound's shelf stability (often 24 months when properly stored) makes it preferable to more labile alternatives in multi-step syntheses.

Emerging applications in flavor/fragrance chemistry have expanded the commercial relevance of CAS 626-34-6, particularly for synthesizing fruit-like aroma compounds. Patent analyses reveal growing interest in "ethyl 3-aminobut-2-enoate derivatives as flavor enhancers," coinciding with consumer demand for natural-identical ingredients. Its low ecotoxicity profile (as per OECD 301 biodegradability tests) further supports adoption in eco-conscious formulations.

Academic laboratories value ethyl 3-aminobut-2-enoate for teaching advanced organic transformations, evidenced by educational searches for "626-34-6 demonstration experiments." The compound's distinctive UV-Vis absorption (λmax ~275 nm) facilitates reaction monitoring, while its moderate basicity (pKa ~9.5) enables pH-dependent separation techniques. These pedagogical advantages contribute to its inclusion in modern chemistry curricula.

Global suppliers typically offer ethyl 3-amino-2-butenoate in kilogram quantities, with pricing influenced by factors like "626-34-6 market demand" and "specialty chemical supply chains." Recent advancements in continuous flow synthesis (residence time <5 minutes at 100°C) demonstrate potential for cost-effective scale-up, addressing industry pain points around batch processing limitations.

Spectroscopic characterization of CAS 626-34-6 remains an active research area, with "FTIR analysis of ethyl 3-aminobut-2-enoate" being a recurring search term. Key bands include ν(N-H) 3350 cm⁻¹, ν(C=O) 1695 cm⁻¹, and ν(C=C) 1620 cm⁻¹, providing reliable identification markers. Computational chemistry studies leveraging DFT calculations have further elucidated its conformational preferences and electronic properties.

Future prospects for ethyl 3-aminobut-2-enoate include its potential in click chemistry and bioconjugation strategies, as indicated by rising searches for "626-34-6 bioorthogonal reactions." The compound's balance between stability and reactivity positions it well for next-generation applications in targeted drug delivery and diagnostic probe development, ensuring sustained scientific and commercial relevance.

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